

Mass Spectrometry Analysis of 3,5-Dibromo-4-methylanisole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylanisole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of **3,5-Dibromo-4-methylanisole**, a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), predicts its fragmentation pattern under electron ionization, and presents the expected quantitative data in a clear, tabular format.

Introduction

3,5-Dibromo-4-methylanisole is a substituted aromatic ether. The analysis of such halogenated compounds is crucial in environmental monitoring, metabolism studies, and as intermediates in organic synthesis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **3,5-Dibromo-4-methylanisole**. Electron ionization (EI) is a common ionization technique used in GC-MS that provides reproducible mass spectra and detailed structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for **3,5-Dibromo-4-methylanisole** is not readily found, a fragmentation pattern can be predicted based on the known behavior of similar brominated aromatic compounds under electron ionization. The presence of two bromine

atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M, M+2, and M+4 peaks.

The molecular formula for **3,5-Dibromo-4-methylanisole** is $C_8H_8Br_2O$. The theoretical monoisotopic mass is 277.8989 g/mol .

Table 1: Predicted Major Ions in the Mass Spectrum of **3,5-Dibromo-4-methylanisole**

m/z (Nominal)	Predicted Ion Structure	Fragmentation Pathway	Notes
280 (M+2), 278 (M)	$[C_8H_8Br_2O]^+$	Molecular Ion	Isotopic pattern due to two Br atoms will be observed.
265, 263	$[C_7H_5Br_2O]^+$	Loss of a methyl radical ($\bullet CH_3$)	Common fragmentation for anisoles.
199, 197	$[C_7H_5BrO]^+$	Loss of a bromine radical ($\bullet Br$)	
184, 182	$[C_6H_2BrO]^+$	Loss of a methyl radical and a bromine radical	
156, 154	$[C_6H_2Br]^+$	Loss of a methyl radical, a bromine radical, and CO	
118	$[C_8H_6O]^+$	Loss of two bromine radicals	
90	$[C_7H_6]^+$	Tropylium-like ion after loss of bromine and methoxy group	
77	$[C_6H_5]^+$	Phenyl cation	Indicates cleavage of the aromatic ring substituents.

Experimental Protocol: GC-MS Analysis

This section details a general protocol for the analysis of **3,5-Dibromo-4-methylanisole** using a standard Gas Chromatography-Mass Spectrometry system.

3.1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **3,5-Dibromo-4-methylanisole** (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- **Working Standards:** Create a series of working standards by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.
- **Sample Extraction (if applicable):** For analysis in a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

3.2. Instrumentation and Conditions

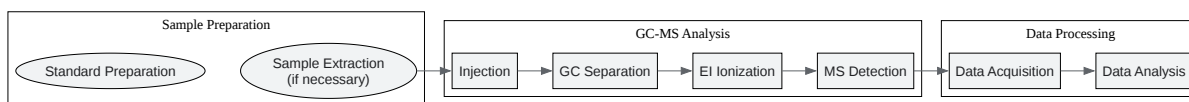
Table 2: Recommended GC-MS Parameters

Parameter	Condition
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Temperature	280 °C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Temperature Program	Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer	
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Range	m/z 50-350
Scan Mode	Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **3,5-Dibromo-4-methylanisole**.

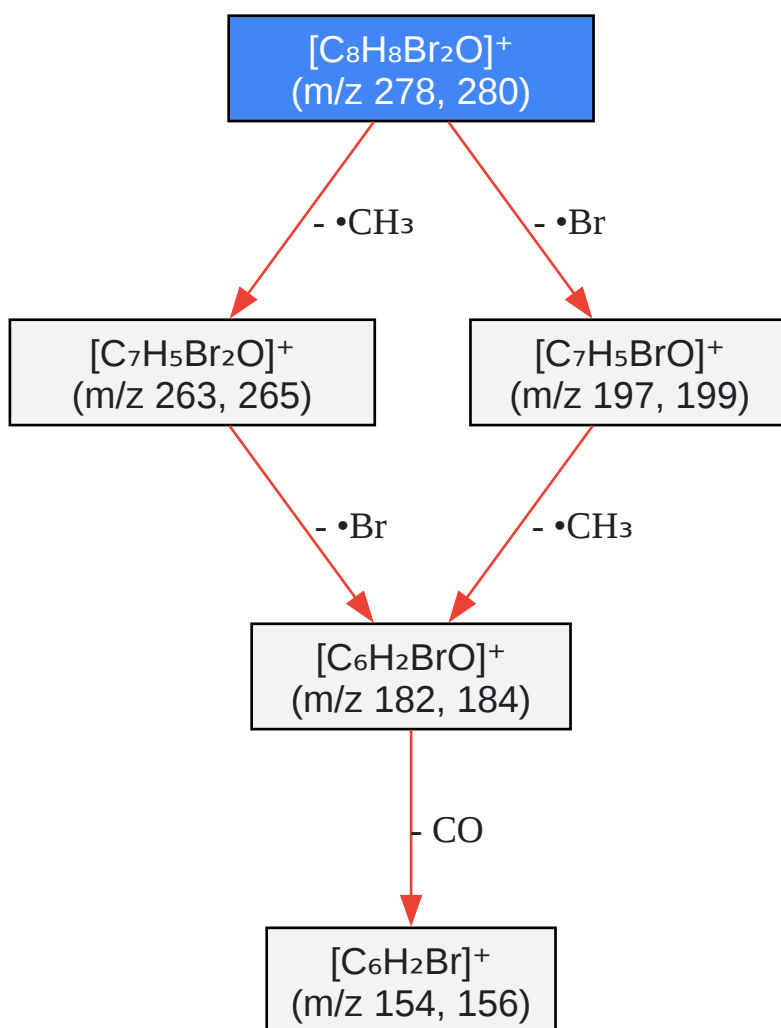


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Caption: General workflow for GC-MS analysis.

4.2. Predicted Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathways for **3,5-Dibromo-4-methylanisole** under electron ionization.



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